

BODIPY FL C5: A Comprehensive Technical Guide for Cellular Biology Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bodipy FL C5

Cat. No.: B15556581

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY FL C5, scientifically known as 4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Pentanoic Acid, is a versatile and widely utilized green fluorescent fatty acid analog in cell biology research.^[1] Its unique photophysical properties, including high fluorescence quantum yield, sharp emission spectra, and relative insensitivity to environmental polarity and pH, make it an invaluable tool for investigating lipid metabolism, trafficking, and localization within living cells.^{[2][3]} This technical guide provides an in-depth overview of the applications, experimental protocols, and data interpretation associated with **BODIPY FL C5** and its derivatives.

Core Applications in Cell Biology

BODIPY FL C5 serves as a precursor for the synthesis of various fluorescent phospholipids and can be used to label and visualize a range of cellular structures and processes.^{[1][4]} Its primary applications include:

- Tracking Fatty Acid Uptake and Metabolism: As a fluorescent fatty acid analog, **BODIPY FL C5** is readily taken up by cells and incorporated into various lipid species, allowing for the real-time visualization of fatty acid transport and metabolism.^{[5][6][7]}

- Labeling Cellular Organelles: Conjugated to specific molecules like ceramide, **BODIPY FL C5** can selectively accumulate in organelles such as the Golgi apparatus, enabling detailed morphological and functional studies.[8][9]
- Visualizing Lipid Droplets: The lipophilic nature of BODIPY dyes allows them to efficiently stain neutral lipid stores within cytoplasmic lipid droplets, which is crucial for studies on lipid storage and metabolism-related diseases.[10][11]
- Flow Cytometry Analysis: The bright and stable fluorescence of **BODIPY FL C5** makes it suitable for high-throughput analysis of lipid accumulation and fatty acid uptake in cell populations using flow cytometry.[12][13]
- Membrane Dynamics and Transport Studies: **BODIPY FL C5**-labeled lipids can be incorporated into cellular membranes to study membrane fluidity, lipid domains, and the dynamics of lipid transport between organelles.[10][14]

Quantitative Data

The photophysical properties of **BODIPY FL C5** and its common derivatives are summarized in the table below. These values are crucial for designing and executing fluorescence-based experiments, including selecting appropriate filter sets for microscopy and flow cytometry.

Compound	Excitation Max (nm)	Emission Max (nm)	Application Notes
BODIPY FL C5	~505	~511	General fatty acid uptake and metabolism studies. [15]
BODIPY FL C5-Ceramide	~505	~512	Specific labeling of the Golgi apparatus. [8]
BODIPY FL C5-HPC	~500	~510	A lipophilic dye for membrane labeling. [16]
BODIPY FL C12	~505	~513	A longer-chain fatty acid analog for studying lipid transport. [17]
BODIPY 493/503	~493	~503	Commonly used for staining neutral lipid droplets. [10]

Experimental Protocols

Live-Cell Imaging of Fatty Acid Uptake

This protocol outlines the general steps for visualizing the uptake of **BODIPY FL C5** in cultured cells using fluorescence microscopy.

Materials:

- **BODIPY FL C5** stock solution (e.g., 1-5 mM in DMSO)
- Cultured cells on glass-bottom dishes or coverslips
- Serum-free cell culture medium
- Phosphate-Buffered Saline (PBS)

- Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Methodology:

- Cell Preparation: Culture cells to the desired confluence (typically 70-80%) on a suitable imaging vessel.
- Preparation of Staining Solution: Prepare a working solution of **BODIPY FL C5** in serum-free medium. A typical final concentration ranges from 1 to 5 μ M.
- Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the **BODIPY FL C5** working solution to the cells.
- Incubation: Incubate the cells at 37°C for 15-30 minutes. The optimal incubation time may vary depending on the cell type and experimental goals.
- Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed PBS or fresh serum-free medium to remove unbound dye.
- Imaging: Immediately image the cells using a fluorescence microscope. For time-lapse imaging, acquire images at desired intervals to track the internalization and trafficking of the fluorescent fatty acid.

Staining of the Golgi Apparatus with **BODIPY FL C5-Ceramide**

This protocol describes the specific labeling of the Golgi apparatus.

Materials:

- **BODIPY FL C5-Ceramide complexed to BSA**
- Cultured cells on glass-bottom dishes or coverslips
- Ice-cold and 37°C cell culture medium
- Fluorescence microscope

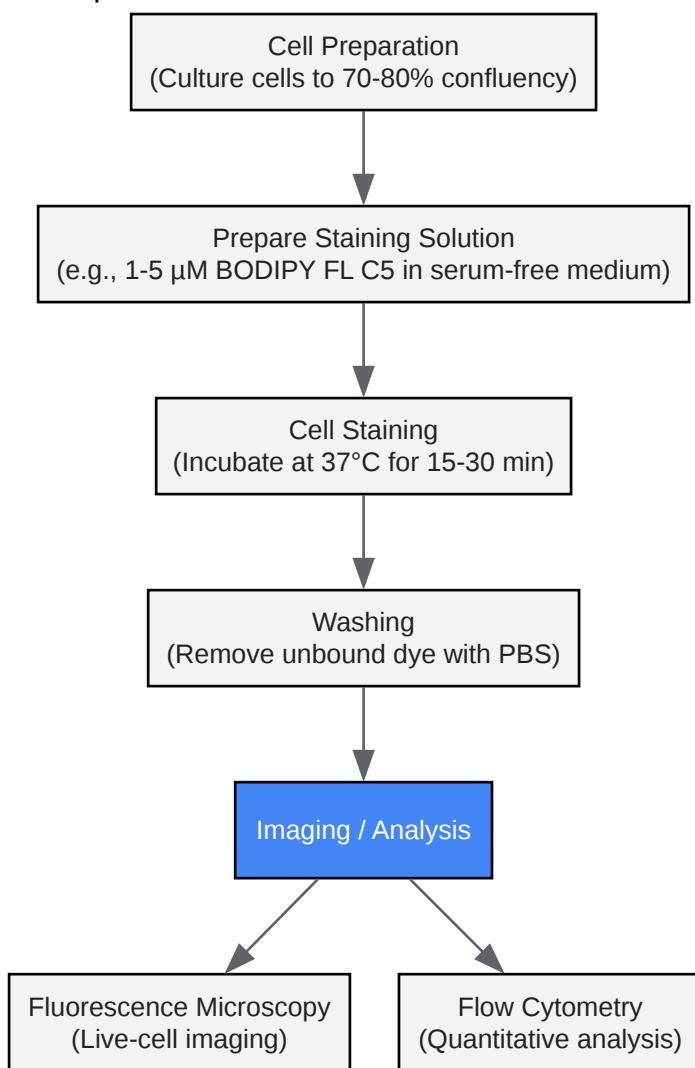
Methodology:

- Preparation of Staining Solution: Prepare a working solution of **BODIPY FL C5**-Ceramide in cell culture medium. A typical concentration is 5 μ M.[15]
- Incubation at 4°C: Remove the culture medium and incubate the cells with the staining solution for 30 minutes at 4°C. This allows the ceramide analog to label the plasma membrane.[15]
- Washing: Wash the cells twice with ice-cold medium to remove excess probe.[15]
- Incubation at 37°C: Add fresh, pre-warmed medium and incubate the cells at 37°C for an additional 30 minutes. During this step, the labeled ceramide is transported to and accumulates in the Golgi apparatus.[15]
- Final Wash and Imaging: Wash the cells once more with fresh medium before imaging with a fluorescence microscope.[15]

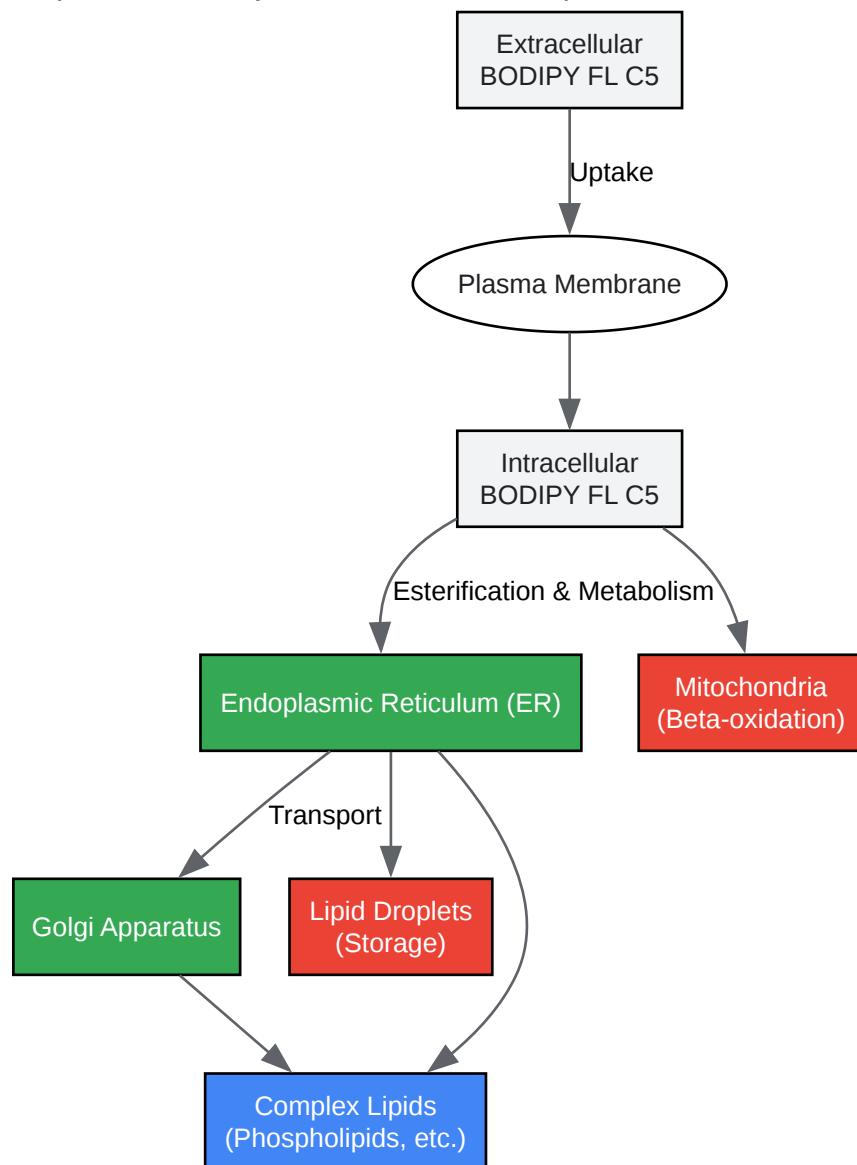
Quantification of Fatty Acid Uptake by Flow Cytometry

This protocol allows for the quantitative analysis of **BODIPY FL C5** uptake in a cell population.

Materials:


- BODIPY FL C5** stock solution
- Suspension or trypsinized adherent cells
- Cell culture medium
- PBS
- FACS tubes
- Flow cytometer with a 488 nm laser

Methodology:


- Cell Preparation: Prepare a single-cell suspension of your target cells at a concentration of approximately 1×10^6 cells/mL.
- Staining: Add **BODIPY FL C5** to the cell suspension to a final concentration of 1-2 μ M. Include an unstained control sample.
- Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.
- Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and discard the supernatant. Resuspend the cell pellet in ice-cold PBS and repeat the wash step twice.
- Resuspension and Analysis: Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA). Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the green channel (e.g., FITC channel).

Visualizations

General Experimental Workflow for BODIPY FL C5 Staining

Simplified Pathway of BODIPY FL C5 Uptake and Metabolism

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Invitrogen BODIPY FL C5 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Pentanoic Acid) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 2. Using BODIPY FL-Sphingolipid Analogs to Study Sphingolipid Metabolism in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using fluorescent lipids in live zebrafish larvae: from imaging whole animal physiology to subcellular lipid trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Visualizing digestive organ morphology and function using differential fatty acid metabolism in live zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-Time Microscopic Assessment of Fatty Acid Uptake Kinetics in the Human Term Placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. probes.bocsci.com [probes.bocsci.com]
- 11. research.monash.edu [research.monash.edu]
- 12. probes.bocsci.com [probes.bocsci.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Use of Bodipy-labeled sphingolipid and cholesterol analogs to examine membrane microdomains in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. labs.pbrc.edu [labs.pbrc.edu]
- 16. medchemexpress.com [medchemexpress.com]
- 17. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [BODIPY FL C5: A Comprehensive Technical Guide for Cellular Biology Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15556581#what-is-bodipy-fl-c5-used-for-in-cell-biology>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com